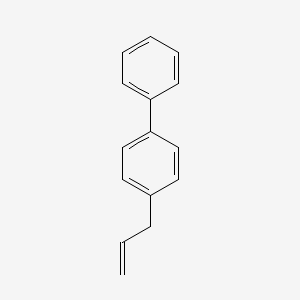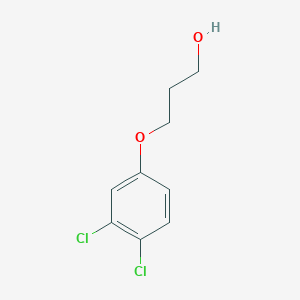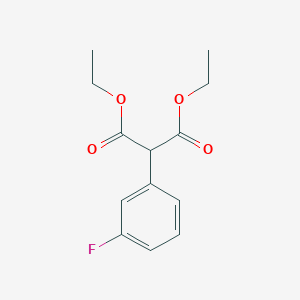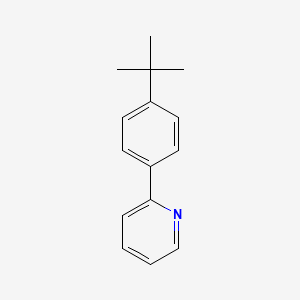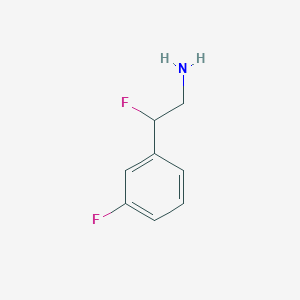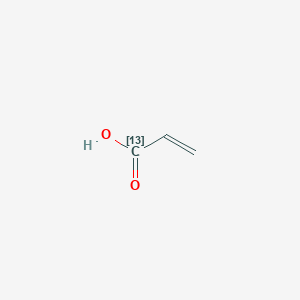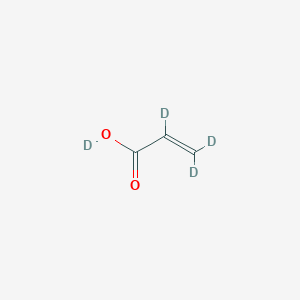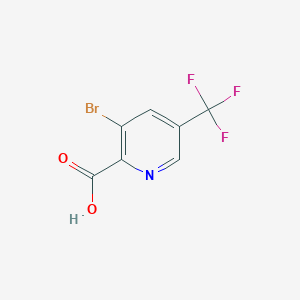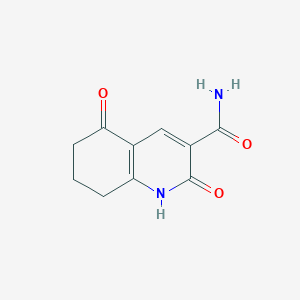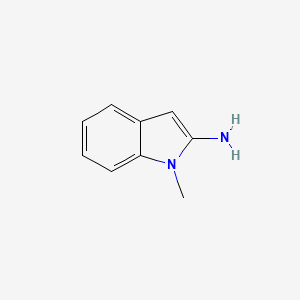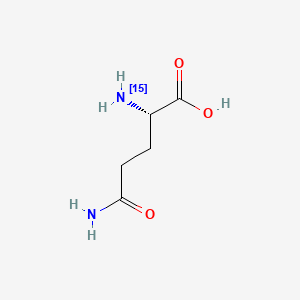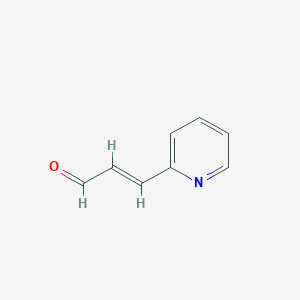
3-(Pyridin-2-YL)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-YL)prop-2-enal, also known as (2E)-3-(pyridin-2-yl)prop-2-enal, is an organic compound with the molecular formula C8H7NO. It is a derivative of pyridine, characterized by the presence of an aldehyde group attached to a propenyl chain, which is further connected to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-YL)prop-2-enal typically involves the condensation of 2-pyridinecarboxaldehyde with an appropriate propenyl precursor. One common method is the Claisen-Schmidt condensation, where 2-pyridinecarboxaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-YL)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-(Pyridin-2-YL)prop-2-enoic acid.
Reduction: 3-(Pyridin-2-YL)prop-2-enol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-2-YL)prop-2-enal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-YL)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-3-YL)prop-2-enal: Similar structure but with the pyridine ring attached at the 3-position.
3-(Pyridin-4-YL)prop-2-enal: Pyridine ring attached at the 4-position.
2-(Pyridin-2-YL)acetaldehyde: Shorter carbon chain with an aldehyde group directly attached to the pyridine ring.
Uniqueness
3-(Pyridin-2-YL)prop-2-enal is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets. The position of the pyridine ring and the presence of the propenyl chain confer unique electronic and steric properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
863677-37-6 |
|---|---|
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
3-pyridin-2-ylprop-2-enal |
InChI |
InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-7H |
InChI-Schlüssel |
ZVEJSCDZTXEUBM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C=CC=O |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C/C=O |
Kanonische SMILES |
C1=CC=NC(=C1)C=CC=O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


